HL-8

Targeted Protein Degradation PROTAC PI3K Signaling

Researchers requiring complete PI3Kα protein loss-not just kinase inhibition-need HL-8. Unlike ATP-competitive inhibitors (e.g., Alpelisib), this VHL-based PROTAC induces catalytic, sustained degradation, ablating both kinase and scaffolding functions. • Proven degradation: 96.33% (HeLa), 72.18% (HT-29), 50.30% (HCT-116) growth inhibition at 10 µM, 72h • Ideal for resistance studies: Test if inhibitor-resistant lines remain dependent on PI3Kα protein • Reference standard: First-generation VHL-recruiting PI3Kα PROTAC for degrader development

Molecular Formula C57H59F2N11O9S2
Molecular Weight 1144.3 g/mol
Cat. No. B11931921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHL-8
Molecular FormulaC57H59F2N11O9S2
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O
InChIInChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1
InChIKeyACMMTSCGBPIHNT-RMNSFAHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HL-8 PI3Kα PROTAC Degrader


HL-8, cataloged under CAS 2766352-64-9, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) molecule engineered to induce the selective degradation of Phosphoinositide 3-Kinase Alpha (PI3Kα) . This compound leverages the ubiquitin-proteasome system by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the PI3Kα target protein, a mechanism distinct from traditional occupancy-driven kinase inhibitors [1]. Preclinical studies have demonstrated that HL-8 effectively promotes PI3Kα ubiquitination and degradation, leading to a significant reduction in phosphorylated AKT (pAKT) levels and subsequent inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers . HL-8 exhibits potent antiproliferative effects, with reported inhibition rates of 72.18%, 50.30%, and 96.33% against HT-29 (colon), HCT-116 (colon), and HeLa (cervical) cancer cell lines, respectively, at a concentration of 10 μM after 72 hours of treatment .

Mechanism Heterobifunctional PROTAC degrader recruiting VHL E3 ligase for selective PI3Kα ubiquitination and proteasomal degradation
Differentiation Event-driven target removal, distinct from occupancy-driven kinase inhibitors
Pathway Context Suppresses PI3K/AKT signaling in cancer cell models; reported antiproliferative effects in colon and cervical cancer lines

HL-8: Why Inhibitors Cannot Substitute


The functional mechanism of action of a PROTAC degrader like HL-8 is fundamentally different from that of conventional ATP-competitive or allosteric PI3Kα inhibitors such as Alpelisib (BYL-719) . While inhibitors only block the kinase activity of PI3Kα by occupying its ATP-binding pocket (IC50 ~ 5 nM for Alpelisib), PROTACs induce the complete, catalytic removal of the target protein from the cellular environment [1]. This event-driven pharmacology results in a more profound and sustained blockade of all PI3Kα functions—including both kinase-dependent signaling and any potential kinase-independent scaffolding roles—leading to a different cellular phenotype [2]. Consequently, substituting an inhibitor for a degrader in an experimental protocol will not recapitulate the same downstream biological effects. The unique degradation kinetics, characterized by parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation), are critical variables that cannot be mimicked or predicted by simple IC50 values from an inhibitor assay [3]. Therefore, researchers requiring a tool compound to study the consequences of complete PI3Kα protein loss in cellular or in vivo models must specifically procure a validated PROTAC degrader like HL-8; a conventional inhibitor will not serve as an appropriate or informative control.

HL-8 PROTAC Event-driven degradation: catalytic removal of PI3Kα protein, ablating kinase-dependent and scaffolding functions
PI3Kα Inhibitor Occupancy-driven inhibition: blocks kinase activity only; scaffold functions remain intact
Phenotype Sustained pathway suppression; may alter downstream signaling differently due to complete protein loss
Phenotype Reversible pathway modulation; susceptible to feedback reactivation and compensation
Degradation kinetics (DC50, Dmax) are not inferable from inhibitor IC50 values; substitution may not recapitulate the same biological readout and is not recommended for studies requiring complete PI3Kα ablation.

HL-8 Quantitative Performance Evidence


PI3Kα Degradation Potency

HL-8 demonstrates a rapid and complete degradation of PI3Kα protein. In HeLa cervical cancer cells, treatment with 10 μM HL-8 results in the complete elimination of detectable PI3Kα protein within 8 hours [1]. This event-driven pharmacology, quantified by a DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) profile, is distinct from the occupancy-driven inhibition of conventional PI3Kα inhibitors like Alpelisib, which only block kinase activity at a reported IC50 of 5 nM . The complete removal of the target protein offers a more sustained and profound blockade of the signaling pathway.

PI3Kα Degradation
Reported
Complete degradation at 10 μM within 8 h
vs. Alpelisib (IC50 5 nM, inhibition only)
Supports target-engagement and degradation assay context
HeLa cells; degradation kinetics distinct from inhibition
Targeted Protein Degradation PROTAC PI3K Signaling Cancer Biology

PI3Kα Kinase Inhibitory Activity

In addition to its degradation function, the PI3K-binding warhead of HL-8 also exhibits direct kinase inhibitory activity. In a cell-free kinase assay, HL-8 at a concentration of 1 nM inhibits PI3Kα activity by 49.75% . This demonstrates that HL-8 is a highly potent binder of the PI3Kα kinase domain. While this potency is lower than the picomolar IC50 (0.038 nM) reported for the ultra-selective inhibitor Inavolisib (GDC-0077), it is important to note that HL-8's primary mechanism of action in a cellular context is target degradation, which supersedes simple enzymatic inhibition [1].

Kinase Inhibition
Cross-study
49.75% PI3Kα inhibition at 1 nM
vs. Inavolisib (IC50 0.038 nM, weaker degrader)
Supports target-binding engagement context
Cell-free kinase assay; primary mechanism is degradation
Kinase Assay PI3K Inhibition Enzymology Drug Discovery

Antiproliferative Activity in Colon and Cervical Cancer Cells

HL-8 demonstrates significant and varied antiproliferative activity across a panel of cancer cell lines. Following a 72-hour treatment with 10 μM HL-8, cell proliferation was inhibited by 72.18% in HT-29 colon cancer cells, 50.30% in HCT-116 colon cancer cells, and 96.33% in HeLa cervical cancer cells . This differential sensitivity highlights the importance of cell line context in PROTAC efficacy. While a direct comparator study against the approved PI3Kα inhibitor Alpelisib under identical conditions was not identified, the profound growth inhibition in HeLa cells (96.33%) suggests a potent functional consequence of complete PI3Kα degradation.

Antiproliferative Activity
Data to verify
HT-29: 72.18% | HCT-116: 50.30% | HeLa: 96.33% inhibition
10 μM, 72 h treatment
Reported cell-model response context; supports cytotoxicity endpoint review
Source review; cell-line-context dependent
Cancer Cell Biology Antiproliferative Assay Oncology Research PROTAC Efficacy

Downstream pAKT Suppression

A key pharmacodynamic marker for PI3K pathway inhibition is the reduction in phosphorylated AKT (pAKT). HL-8 treatment leads to a clear and significant decrease in pAKT levels in HeLa cells . This functional readout confirms that the degradation of PI3Kα by HL-8 translates directly into the suppression of downstream oncogenic signaling. This mechanism is superior to that of ATP-competitive inhibitors, which can be subject to feedback activation of the pathway or compensatory signaling that restores pAKT levels over time [1].

pAKT Suppression
Class-level
Reported significant pAKT reduction in HeLa cells
vs. inhibitors: transient suppression, pathway reactivation risk
Supports pathway-response interpretation; sustained blockade context
Western blot; model-response endpoint review
Signal Transduction PI3K/AKT/mTOR Pathway Phospho-Signaling Cancer Research

HL-8 Research Application Scenarios


PI3Kα Scaffolding vs. Kinase Functions

HL-8 is the appropriate tool for experiments designed to dissect the kinase-independent scaffolding roles of the PI3Kα protein from its catalytic activity. Because HL-8 degrades the entire protein, it ablates both functions simultaneously [1]. This allows researchers to compare the cellular phenotype induced by HL-8 with that induced by a pure kinase inhibitor (e.g., Alpelisib) to identify functions uniquely attributable to the presence of the PI3Kα scaffold [2].

PI3Kα Inhibitor Resistance Studies

A common resistance mechanism to PI3Kα inhibitors like Alpelisib is the reactivation of the PI3K/AKT pathway through feedback loops or mutation. HL-8 can be used to determine if a resistant cell line remains sensitive to complete PI3Kα protein depletion. By demonstrating sustained antiproliferative effects of HL-8 in inhibitor-resistant models, researchers can validate protein degradation as a strategy to overcome acquired drug resistance, making it a valuable compound for oncology drug discovery programs [1].

PI3Kα Target Validation in Colon and Cervical Cancer

Given the well-characterized antiproliferative activity of HL-8 in HeLa, HT-29, and HCT-116 cells (with 96.33%, 72.18%, and 50.30% growth inhibition, respectively), this compound is an ideal reagent for target validation studies in these specific cancer types . Its use can provide strong genetic evidence for the dependency of these tumor cells on PI3Kα protein levels, supporting the further development of PI3Kα-degrading therapies for these indications.

VHL vs. CRBN PROTACs for PI3Kα Degradation

HL-8 is one of the first reported PROTACs that recruits the VHL E3 ligase to degrade PI3Kα [1]. It serves as a critical reference standard for researchers developing and evaluating newer generations of PI3Kα PROTACs, particularly those employing alternative E3 ligases like cereblon (CRBN) [3]. Direct comparative studies of degradation efficiency, ternary complex formation, and cellular effects between HL-8 and a CRBN-based PI3Kα degrader can elucidate the optimal design for targeting PI3Kα in different cellular and tissue contexts.

Application
Selection Property
Validation Focus
PI3Kα scaffolding vs. kinase study
Complete target ablation (both functions)
Compare phenotype to kinase-only inhibition
Inhibitor resistance model studies
Degradation overcomes feedback reactivation
Sustained pathway suppression in resistant cells
Cancer cell target dependency studies
Antiproliferative activity in colon and cervical cancer cells
Cell-line sensitivity profiling
E3 ligase recruitment optimization
VHL-recruiting PROTAC design
Degradation efficiency vs. CRBN-based degrader

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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